An In-depth Technical Guide to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (CAS 824977-90-4)
An In-depth Technical Guide to 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (CAS 824977-90-4)
Introduction: The Pyrazole Scaffold and the Significance of the Nitroso Group
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals and investigational drugs.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects.[2] The introduction of a nitroso (-N=O) group at the C4 position of the pyrazole ring introduces a highly reactive and electronically significant functional group. C-nitroso compounds are known to participate in a variety of chemical transformations and can exhibit a range of biological activities, from antimicrobial to anti-inflammatory effects.[3] This guide provides a comprehensive overview of the synthesis, predicted properties, and potential applications of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, a molecule of interest for drug discovery and chemical biology.
Physicochemical and Spectroscopic Profile
Due to the limited availability of direct experimental data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, the following properties are estimated based on its constituent functional groups and data from analogous compounds.
Estimated Physicochemical Properties
| Property | Estimated Value | Rationale/Comparison |
| Molecular Formula | C₁₁H₁₁N₃O | Based on the chemical structure. |
| Molecular Weight | 201.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colored (e.g., green or blue) crystalline solid | C-nitroso compounds are often colored. |
| Melting Point | 100 - 130 °C | Based on melting points of substituted nitrosopyrazoles. |
| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected for a polar, aromatic compound of this size. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate); sparingly soluble in water. | The phenyl and ethyl groups increase lipophilicity, while the pyrazole and nitroso groups add polarity. |
| pKa | ~8-9 | The pyrazole N-H proton is weakly acidic.[1] |
Predicted Spectroscopic Characteristics
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Ethyl Group (CH₂CH₃): A triplet at approximately 1.2-1.4 ppm (3H, for the -CH₃) and a quartet at around 2.7-2.9 ppm (2H, for the -CH₂).
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Phenyl Group (C₆H₅): A multiplet in the range of 7.3-7.6 ppm (5H).
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Pyrazole NH: A broad singlet at a downfield chemical shift, typically >10 ppm, which may be exchangeable with D₂O. The exact position can be highly dependent on the solvent and concentration.
-
Ethyl Group: Resonances around 12-15 ppm (-CH₃) and 20-25 ppm (-CH₂).
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Pyrazole Ring Carbons: C3 and C5 will be in the range of 140-160 ppm, while C4 (bearing the nitroso group) will be significantly shifted, likely in the range of 120-135 ppm.
-
Phenyl Group Carbons: Signals will appear in the aromatic region (125-140 ppm).
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands between 2850-3100 cm⁻¹.
-
N=O Stretch: A characteristic strong absorption band in the range of 1500-1600 cm⁻¹.
-
C=N and C=C Stretch (Pyrazole and Phenyl Rings): Multiple bands in the 1400-1600 cm⁻¹ region.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 201. Common fragmentation patterns would include the loss of the nitroso group (NO, 30 Da) and fragmentation of the ethyl side chain.
Synthesis and Purification
The synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole can be logically approached through a two-step process starting from commercially available materials. This involves the initial synthesis of the pyrazole core followed by nitrosation at the C4 position.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.
Step-by-Step Experimental Protocol
This synthesis is based on a standard Claisen condensation.[4]
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Solvent and Reagents: The sodium hydride is washed with dry hexane to remove the mineral oil, and then suspended in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.
-
Enolate Formation: A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension. The mixture is stirred at 0 °C for 30 minutes.
-
Condensation: Ethyl propionate (1.2 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 12-16 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
This step follows the Knorr pyrazole synthesis.[1]
-
Reaction Setup: To a round-bottom flask containing a solution of 1-phenylpentane-1,3-dione (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reaction Conditions: A catalytic amount of a protic acid (e.g., a few drops of acetic acid or hydrochloric acid) is added, and the mixture is heated to reflux for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.
This nitrosation is a common method for introducing a nitroso group onto an electron-rich aromatic ring.[3]
-
Reaction Setup: 3-Ethyl-5-phenyl-1H-pyrazole (1.0 equivalent) is dissolved in a mixture of acetic acid and water at 0-5 °C in an ice bath.
-
Nitrosating Agent: A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the pyrazole solution while maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate. The product, which often precipitates, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Applications and Biological Activity
While specific biological data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is not available, the known activities of related 4-nitrosopyrazoles suggest several promising avenues for investigation.[][6]
-
Antimicrobial and Tuberculostatic Activity: N-unsubstituted 4-nitrosopyrazoles have demonstrated potent activity against Mycobacterium tuberculosis and various bacterial strains, including Streptococcus pyogenes and Staphylococcus aureus.[]
-
Antifungal Activity: Certain 4-nitrosopyrazole derivatives have shown significant antimycotic action against a range of fungi.[6]
-
Analgesic and Anti-inflammatory Effects: The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs. The presence of the nitroso group may modulate this activity.
-
Anticancer Potential: Some pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The unique electronic properties of the nitroso group could lead to novel anticancer agents.[6]
Hypothetical Mechanism of Action
The biological activity of C-nitroso compounds is often linked to their ability to release nitric oxide (NO) or to participate in redox cycling, leading to the generation of reactive oxygen species (ROS). A hypothetical signaling pathway for the anti-inflammatory and cytotoxic effects of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is presented below.
Caption: Hypothetical signaling pathway for the biological effects of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole.
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, the following precautions are based on the known hazards of related pyrazole and C-nitroso compounds.[7][8][9][10][11][12][13]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicology: Substituted pyrazoles and C-nitroso compounds can be harmful if swallowed, in contact with skin, or if inhaled.[7][9][12] They may cause skin, eye, and respiratory irritation.[8][10][13] Some nitroso compounds are suspected of being carcinogenic.[7][11]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole represents a promising, yet underexplored, molecule at the intersection of pyrazole and C-nitroso chemistry. Its synthesis is achievable through well-established organic reactions, and the known biological activities of its structural analogs suggest a rich potential for applications in drug discovery, particularly in the areas of infectious diseases and inflammation. This technical guide provides a solid foundation for researchers to begin their investigation into this intriguing compound, from its synthesis to the exploration of its biological functions.
References
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BenchChem. (n.d.). 1-Phenylpentane-1,3-dione | 5331-64-6. Retrieved from BenchChem website.[4]
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Roscales, S., & Csaky, A. G. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Chemistry – A European Journal, 90, e202500314.[3]
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Voskressensky, L. G., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry, 208, 112768.[]
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ResearchGate. (n.d.). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation | Request PDF. Retrieved from ResearchGate.[6]
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National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.[1]
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ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc..[14]
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